molecular formula C10H9ClFNO2 B040190 N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide CAS No. 124958-76-5

N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide

Cat. No. B040190
M. Wt: 229.63 g/mol
InChI Key: BMOFZZRJCQOWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide, commonly known as CAF, is a chemical compound that belongs to the class of amides. It has been widely studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism Of Action

CAF selectively binds to the active site of HDACs and inhibits their activity. This leads to an increase in the acetylation of histones, which results in changes in gene expression. The exact mechanism by which CAF binds to HDACs is not fully understood and requires further investigation.

Biochemical And Physiological Effects

CAF has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. CAF has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

CAF has several advantages as a research tool. It is a potent and selective inhibitor of HDACs, which makes it a valuable tool for investigating the role of HDACs in various diseases and conditions. However, CAF has some limitations as well. It is a relatively new compound, and its long-term effects and safety profile are not fully understood. Additionally, it is not commercially available, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on CAF. One area of research is the investigation of its potential use in the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory conditions. Another area of research is the development of new HDAC inhibitors based on the structure of CAF. Additionally, further studies are needed to investigate the safety and long-term effects of CAF.

Scientific Research Applications

CAF has been extensively studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and toxicology. It has been shown to selectively inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This property of CAF has been utilized in various studies to investigate the role of HDACs in various diseases and conditions.

properties

CAS RN

124958-76-5

Product Name

N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide

Molecular Formula

C10H9ClFNO2

Molecular Weight

229.63 g/mol

IUPAC Name

N-[2-(2-chloroacetyl)-4-fluorophenyl]-N-methylformamide

InChI

InChI=1S/C10H9ClFNO2/c1-13(6-14)9-3-2-7(12)4-8(9)10(15)5-11/h2-4,6H,5H2,1H3

InChI Key

BMOFZZRJCQOWMX-UHFFFAOYSA-N

SMILES

CN(C=O)C1=C(C=C(C=C1)F)C(=O)CCl

Canonical SMILES

CN(C=O)C1=C(C=C(C=C1)F)C(=O)CCl

synonyms

Formamide, N-[2-(chloroacetyl)-4-fluorophenyl]-N-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sulphuryl chloride (3.2 ml) in dichloromethane (20 ml) was added dropwise over a period of 10 minutes to the solution of 2'-acetyl-4'-fluoro-N-methylformanilide at 0° under a nitrogen atmosphere and the mixture stored overnight at 0 to 5°. Water (25 ml) was added whilst maintaining the temperature below 1 0°. The dichloromethane layer was separated, washed with water (1 25 ml) and dried over magnesium sulphate to give a solution of 2'-(2-chloroacetyl)-4'-fluoro-N-methylformanilide.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
2'-acetyl-4'-fluoro-N-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

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